molecular formula C3H5NO B14658295 Aziridine-1-carbaldehyde CAS No. 45358-43-8

Aziridine-1-carbaldehyde

Cat. No.: B14658295
CAS No.: 45358-43-8
M. Wt: 71.08 g/mol
InChI Key: PMRJLMRZYXKGAT-UHFFFAOYSA-N
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Description

Aziridine-1-carbaldehyde is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of aziridine with aldehydes under specific conditions. For instance, the synthesis of aziridin-1-yl benzaldoximes involves the reaction of chloroximes with aziridines in the presence of triethylamine as a base and acetonitrile as a solvent . Another method includes the reaction of ethylenimine with benzonitrile N-oxides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Aziridine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The nitrogen atom in the aziridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

45358-43-8

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

aziridine-1-carbaldehyde

InChI

InChI=1S/C3H5NO/c5-3-4-1-2-4/h3H,1-2H2

InChI Key

PMRJLMRZYXKGAT-UHFFFAOYSA-N

Canonical SMILES

C1CN1C=O

Origin of Product

United States

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